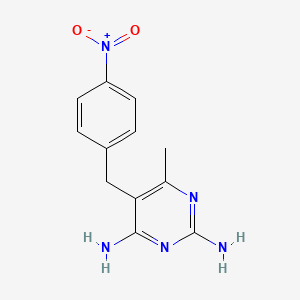
2,4-Diamino-5-(p-nitrobenzyl)-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound, with its unique structural features, has garnered interest for its potential pharmacological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl derivatives with pyrimidine precursors under controlled conditions. For instance, the reaction of 4-nitrobenzyl chloride with 6-methylpyrimidine-2,4-diamine in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 6-Methyl-5-(4-aminobenzyl)pyrimidine-2,4-diamine.
Substitution: Various substituted pyrimidine derivatives.
Condensation: Complex heterocyclic compounds.
Applications De Recherche Scientifique
6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates
Mécanisme D'action
The mechanism of action of 6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-5-(4-aminobenzyl)pyrimidine-2,4-diamine: A reduced form with different biological properties.
5-Benzylpyrimidine-2,4-diamine: Lacks the nitro and methyl groups, leading to different reactivity and applications.
4-Nitrobenzylpyrimidine-2,4-diamine: Lacks the methyl group, affecting its chemical and biological behavior.
Uniqueness
The presence of both nitro and methyl groups allows for diverse chemical modifications and biological interactions, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
7331-21-7 |
|---|---|
Formule moléculaire |
C12H13N5O2 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
6-methyl-5-[(4-nitrophenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13N5O2/c1-7-10(11(13)16-12(14)15-7)6-8-2-4-9(5-3-8)17(18)19/h2-5H,6H2,1H3,(H4,13,14,15,16) |
Clé InChI |
SLGQNHYYIRHGIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N)N)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


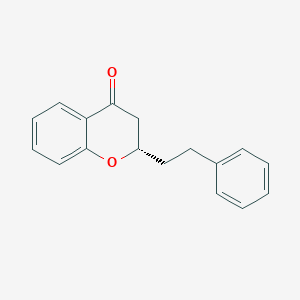
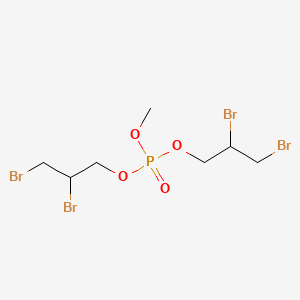
![Oxazolo[4,5-e][2,1]benzisoxazole](/img/structure/B13798523.png)
![3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester](/img/structure/B13798531.png)


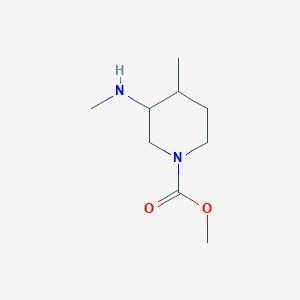
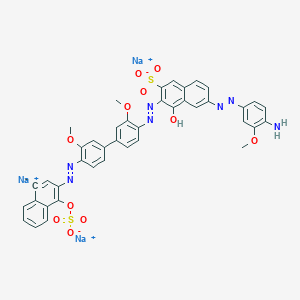
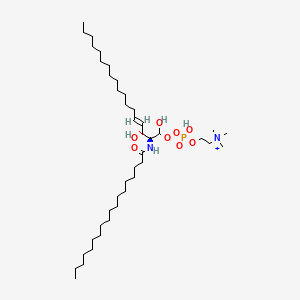
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)


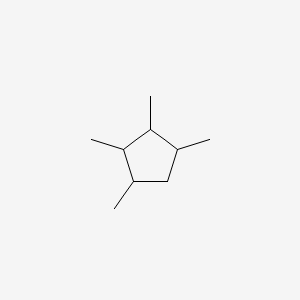
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)
